molecular formula C12H11NO3 B122597 Ethyl 4-hydroxyquinoline-3-carboxylate CAS No. 52980-28-6

Ethyl 4-hydroxyquinoline-3-carboxylate

Cat. No. B122597
CAS RN: 52980-28-6
M. Wt: 217.22 g/mol
InChI Key: YBEOYBKKSWUSBR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyquinoline-3-carboxylate is a compound that belongs to the quinolone family, which is a class of compounds known for their broad spectrum of biological activities, including antibacterial properties. The compound is characterized by the presence of a quinoline core, a hydroxy group at the 4-position, and a carboxylate group at the 3-position, with an ethyl ester moiety.

Synthesis Analysis

The synthesis of this compound derivatives has been explored through various methods. One approach involves the intramolecular cyclization of ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate to form diethyl 4-hydroxyquinoline-2,3-dicarboxylate, which is a related compound . Another method includes the cyclocondensation of isatoic anhydride with ethyl acetoacetate to prepare ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and its derivatives . Additionally, the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates has been achieved using monoethyl malonate as an acylating agent in the presence of N,N'-dicyclohexylcarbodiimide .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. For instance, the structure of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a related compound, was confirmed by melting point measurements and NMR spectrometry . X-ray diffraction has also been used to study the structure of ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids .

Chemical Reactions Analysis

This compound and its derivatives can undergo various chemical reactions. For example, the thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids leads to the formation of complex pyran derivatives . The Friedländer reaction has been employed to synthesize ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, demonstrating the reactivity of the quinoline core in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of substituents on the quinoline ring can affect the compound's melting point, solubility, and reactivity. For instance, the introduction of a fluoro group in ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate was part of a study into antibacterial fluoroquinolones, indicating the importance of halogen substituents in medicinal chemistry . The physicochemical properties of 3-hydroxyquinoline-4-carboxylic acids containing ethynyl moiety have also been investigated, highlighting the diversity of quinolone derivatives .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Ethyl 4-hydroxyquinoline-3-carboxylate and its derivatives have been explored for their synthesis methods and antimicrobial properties. For example, Abdel-Mohsen (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, which exhibited significant to moderate antimicrobial activities against various bacteria and fungi (Abdel-Mohsen, 2014). Similarly, Lingaiah et al. (2012) synthesized optically pure α-amino acid functionalized quinolone derivatives from ethyl 4-hydroxy quinoline-3-carboxylic acid ethyl ester, demonstrating promising antibacterial activity (Lingaiah et al., 2012).

Synthesis Methodology

Significant efforts have been made to improve the synthesis methods of this compound derivatives. Jentsch et al. (2018) developed a convenient two-step synthesis starting from commercially available 2-aminobenzoic acids (Jentsch et al., 2018). Additionally, Ukrainets et al. (1994) enhanced the method for obtaining ethyl esters of these compounds, investigating their various biological properties (Ukrainets et al., 1994).

Spectroscopic and Theoretical Studies

This compound derivatives have also been the subject of spectroscopic and theoretical studies. Rimarčík et al. (2011) performed a comparative theoretical and spectroscopic study on ethyl 4-oxoquinoline-3-carboxylate derivatives, revealing insights into their molecular forms and optical transitions (Rimarčík et al., 2011).

Anticoccidial and Antibacterial Activities

Research has shown that certain derivatives of this compound possess anticoccidial and antibacterial properties. Zou et al. (2009) synthesized novel derivatives and evaluated their anticoccidial activities, finding that some compounds were effective against Eimeria tenella in chicken feed (Zou et al., 2009).

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical pathways .

Mode of Action

The Gould–Jacobs reaction is an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives . The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product. A 6 electron cyclization reaction with the loss of another ethanol molecule forms a quinoline (ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate) .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, influencing cellular processes such as cell proliferation, apoptosis, and signal transduction .

Pharmacokinetics

The compound’s molecular weight (21722 Da) and structure suggest that it may have suitable properties for absorption and distribution within the body .

Result of Action

Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer effects .

Action Environment

The stability and efficacy of Ethyl 4-hydroxyquinoline-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at room temperature in an inert atmosphere for optimal stability . Additionally, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action .

Safety and Hazards

Ethyl 4-hydroxyquinoline-3-carboxylate may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on Ethyl 4-hydroxyquinoline-3-carboxylate could involve further exploration of its antiproliferative activity through inhibition of different enzymes . Additionally, enhancing the cytotoxic activity of this compound by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring could be another area of focus .

properties

IUPAC Name

ethyl 4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEOYBKKSWUSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277822
Record name ethyl 4-hydroxyquinoline-3-carboxylate
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

52980-28-6, 26892-90-0
Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name ethyl 4-hydroxyquinoline-3-carboxylate
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Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
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Record name ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
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Synthesis routes and methods

Procedure details

31.7 g (147 mmol) of 2-Ethoxymethylene-malonic acid diethyl ester and 13.7 g (147 mmol) of aniline were stirred neat at 110° C. for 1 h, then 300 mL of diphenyl ether was added and the temperature of the oil bath was raised to 260° C. for 2 h. The solution was then cooled down to rt, diluted with 600 mL of hexanes and filtered. The solids were washed with 200 mL of hexanes and dried to yield 23.7 g of the product as a light brown powder. LC-MSD, m/z for C12H11NO3 [M+H]+=218.2, HPLC retention time: 2.5 min.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 4-hydroxyquinoline-3-carboxylate in organic synthesis?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 4-hydroxyquinoline-3-carboxylic acid. [] This carboxylic acid derivative is a key intermediate in the production of Ivacaftor, a drug used to treat cystic fibrosis. []

Q2: How is this compound synthesized according to the provided research?

A2: The research outlines a three-step synthesis:

  1. Preparation of the precursor: Isatoic anhydrides are reacted with either ethyl malonate or ethyl acetoacetate to yield this compound derivatives. []
  2. Chlorination: The this compound derivative is then chlorinated using phosphorus oxychloride. []
  3. Condensation: The chlorinated product is condensed with hydrazine or its derivatives, resulting in the formation of new pyrazolo[4,3-c]quinolin-3-one derivatives. []

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